6-Bromo-8-chloroimidazo[1,2-A]pyridine
Overview
Description
6-Bromo-8-chloroimidazo[1,2-A]pyridine, also known as 6-BCIP, is an organic compound that is used as a reagent in a variety of biochemical and physiological experiments. It is a member of the imidazopyridine family, which is a type of heterocyclic aromatic compound that is composed of a six-membered ring with two nitrogen atoms, two carbon atoms, and two other atoms. 6-BCIP has been studied extensively for its various applications in the laboratory, including its use as a catalyst in organic synthesis, its role in the formation of transition metal complexes, and its ability to react with a variety of organic compounds.
Scientific Research Applications
Synthesis and Medicinal Chemistry
6-Bromo-8-chloroimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in medicinal chemistry. For instance, it has been utilized in the development of tricyclic pyridinones via Suzuki-Miyaura cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures with potential biological activities (Castera-Ducros, Crozet, & Vanelle, 2006). Additionally, its transformation into polyfunctional compounds through palladium(0)-mediated alkenylation highlights its role in facilitating the synthesis of structurally diverse molecules, potentially leading to the discovery of new therapeutic agents (Koubachi, Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2008).
Corrosion Inhibition
Research has explored the application of derivatives of this compound in corrosion inhibition. Specifically, imidazo[4,5-b]pyridine derivatives have shown remarkable performance in protecting mild steel against corrosion in acidic environments. These studies not only provide insights into the molecular mechanisms of corrosion inhibition but also highlight the potential of these derivatives in industrial applications, offering a sustainable approach to combating metal degradation (Saady et al., 2021).
Antitumor and Antibacterial Activities
The structural modification of this compound derivatives has led to the discovery of compounds with significant biological activities. For example, new imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential inhibitors of tyrosyl-tRNA synthetase, a key enzyme in protein synthesis. These compounds exhibit promising antitumor activities, offering a novel approach to cancer therapy (Jabri et al., 2023). Moreover, the synthesis of imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole moieties has resulted in compounds with remarkable antibacterial properties, underscoring the therapeutic potential of these heterocyclic frameworks (Althagafi & Abdel‐Latif, 2021).
Material Science and Catalysis
In material science, derivatives of this compound have been explored for their unique properties. For instance, positional isomers of chloroimidazo[1,2-a]pyridine have shown reversible phosphorescent color switching in response to acid-base vapor stimuli, opening new avenues for the development of dynamic functional materials with potential applications in sensing and display technologies (Li & Yong, 2019). Additionally, these compounds have been employed as ligands in catalytic systems, facilitating the hydroxylation of aryl bromides, which is crucial for the synthesis of phenolic compounds with various industrial and pharmaceutical applications (贾健欢 et al., 2011).
properties
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUCIRHQXQEOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621823 | |
Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
474708-88-8 | |
Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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